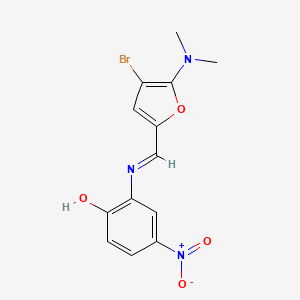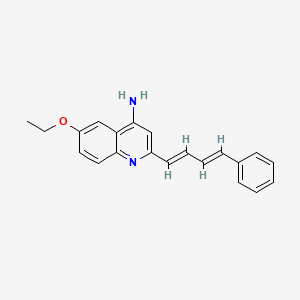
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with an ethoxy group and a phenylbuta-1,3-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Phenylbuta-1,3-dienyl Side Chain: The phenylbuta-1,3-dienyl side chain can be attached through a Heck reaction, which involves the coupling of a bromoquinoline derivative with a phenylbuta-1,3-diene in the presence of a palladium catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylbuta-1,3-dienyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at the 4-amino position, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated phenylbuta-1,3-dienyl derivatives.
Substitution: Alkylated or acylated quinoline derivatives
Scientific Research Applications
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its conjugated system may be useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to DNA, inhibiting the replication process, or interact with enzymes, altering their activity. The exact pathways and targets depend on the specific application and the cellular context .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-ethoxy-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]quinolin-4-amine |
InChI |
InChI=1S/C21H20N2O/c1-2-24-18-12-13-21-19(15-18)20(22)14-17(23-21)11-7-6-10-16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H2,22,23)/b10-6+,11-7+ |
InChI Key |
QPUOGCYSPBZBBZ-JMQWPVDRSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)/C=C/C=C/C3=CC=CC=C3)N |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C=CC=CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



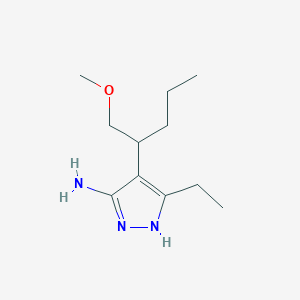
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
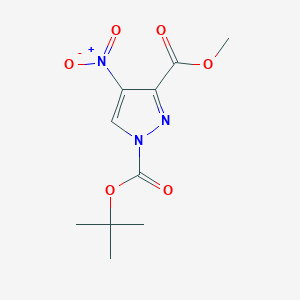

![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
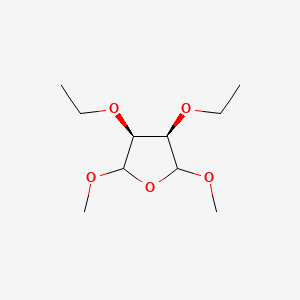
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)


